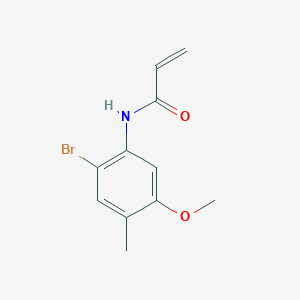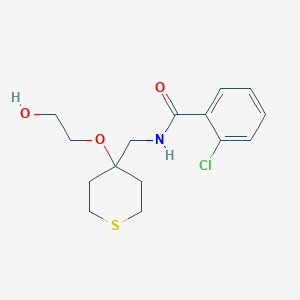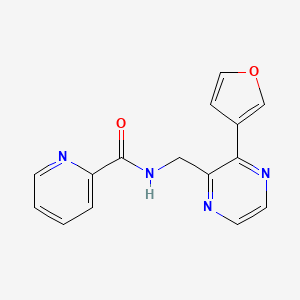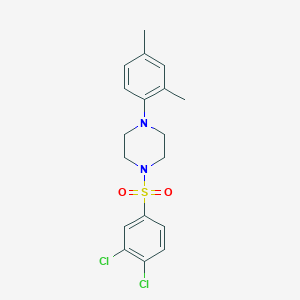![molecular formula C13H22Cl2N2 B2510627 1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride CAS No. 1431964-89-4](/img/structure/B2510627.png)
1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride” is a reagent used in the synthesis of novel indole-carboxamides which are inhibitors of neurotropic alphavirus .
Synthesis Analysis
The synthesis of “this compound” involves the use of 1-Methylisonipecotamide dissolved in anhydrous THF, and the resulting mixture is added in portions to a stirred slurry of lithium aluminum hydride in anhydrous THF at 0 ℃ under nitrogen .Molecular Structure Analysis
The molecular formula of “this compound” is C13H22Cl2N2. The InChI code is 1S/C13H20N2.2ClH/c1-11-6-8-15(9-7-11)13-5-3-2-4-12(13)10-14;;/h2-5,11H,6-10,14H2,1H3;2*1H .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 277.24 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Neurological Studies
1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride and its derivatives have been extensively studied for their implications in neurological disorders and treatments. For instance, a study found that exposure to certain compounds similar in structure produced a syndrome resembling Parkinson's disease, leading to a deeper understanding of the biochemical abnormalities in such conditions (Burns et al., 1985). Furthermore, the study of AR-A000002, a compound with a similar structure, revealed its potential as an anxiolytic and antidepressant agent, indicating the therapeutic potential of these compounds in treating anxiety and affective disorders (Hudzik et al., 2003).
DNA Interaction Studies
Researchers have also explored the interaction of similar compounds with DNA. The synthetic dye Hoechst 33258, which has a similar structure, binds strongly to the minor groove of double-stranded B-DNA, highlighting its significance in chromosome and nuclear staining and its potential uses in radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).
Pharmacological Studies
These compounds' pharmacological aspects have been studied extensively, including their metabolism and the implications of certain inhibitors. For example, a study discussed the selectivity of chemical inhibitors for major human hepatic Cytochrome P450 (CYP) isoforms, crucial for predicting drug-drug interactions and understanding the metabolism of various drugs (Khojasteh et al., 2011).
Neurotoxicity and Neurochemistry Studies
Moreover, neurotoxicity and neurochemistry of certain phenylisopropylamine derivatives related in structure have been explored, providing insights into the neurochemical effects and potential neurotoxicity, contributing to our understanding of substance-induced neurological changes (Mckenna & Peroutka, 1990).
Molecular Property and Metabolism Studies
The molecular properties and metabolic profiles of certain compounds, including the pharmacokinetics and metabolism in animal models, have been investigated. These studies offer crucial information on how these compounds are absorbed, distributed, metabolized, and excreted, which is vital for drug development and understanding the pharmacological effects (Wu et al., 2006).
特性
IUPAC Name |
[2-(4-methylpiperidin-1-yl)phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11-6-8-15(9-7-11)13-5-3-2-4-12(13)10-14;;/h2-5,11H,6-10,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPBUXCWRVFJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC=C2CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-(Trifluoromethyl)phenyl]sulfonylpropanenitrile](/img/structure/B2510545.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(trifluoromethoxy)benzyl)propanamide](/img/structure/B2510546.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide](/img/structure/B2510547.png)
![N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2510551.png)

![1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2510554.png)
![3-[(1-PHENYLETHYL)AMINO]BUTANOIC ACID](/img/structure/B2510555.png)
![Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate](/img/structure/B2510556.png)
![3-ethyl-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2510557.png)

![2-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid](/img/structure/B2510560.png)

![[(1-Methyl-1H-indol-5-yl)methyl]amine acetate](/img/structure/B2510565.png)

